![molecular formula C13H19NO B1493600 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201315-20-8](/img/structure/B1493600.png)
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol
説明
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol, also known as 1-Ethyl-2-{(1-methylcyclobutyl)amino}ethanol, is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol. However, it’s worth noting that similar compounds can be produced by various methods, such as the hydrogenation of certain acids or their esters2.Molecular Structure Analysis
The molecular structure of 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol is defined by its molecular formula, C13H19NO1. Unfortunately, I couldn’t find more detailed information about its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol. However, similar compounds can undergo various reactions, such as dehydration3.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol are not fully detailed in the available resources. However, its molecular weight is known to be 205.3 g/mol1.科学的研究の応用
Crystal Structure and Biological Activity
- Research on similar compounds has revealed the crystal structure of related cyclobutane derivatives, highlighting their potential in medicinal chemistry due to significant antibacterial effects (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
- The study of oxime derivatives, including those with a cyclobutane ring, has shown their capability to form two-dimensional networks through specific interactions, suggesting applications in materials science (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Synthesis and Characterization
- Synthesis techniques have been developed for cyclobutane derivatives, providing pathways for creating complex molecular structures that can be used in pharmaceuticals and other chemical industries (Izquierdo et al., 2002).
- The creation of enantiomerically pure cyclobutane derivatives has been achieved, which is crucial for the development of specific drug molecules and other applications in stereoselective synthesis (André et al., 2011).
Potential in Polymer Science
- Research on cyclobutane derivatives has extended into polymer science, where these compounds have shown promise due to their unique properties like thermal stability and refractive index, making them suitable for creating new types of polymers (Drujon, Riess, Hall, & Padías, 1993).
Applications in NMR and Drug Design
- The design and synthesis of fluorine-substituted cyclobutane amino acids have been explored for their use in NMR studies, particularly for investigating the structure of membrane-bound peptides (Tkachenko et al., 2014).
- Cyclobutane analogs have been synthesized and characterized for their potential applications in drug development, particularly as intermediates in the synthesis of complex drugs (Ikunaka, Matsumoto, Fujima, & Hirayama, 2002).
Safety And Hazards
The safety and hazards associated with 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures.
将来の方向性
The future directions for the use and study of 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol are not clear from the available information. As with any chemical compound, further research could lead to new applications and a better understanding of its properties and potential uses.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
1-[(2-ethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-6-3-4-7-12(11)14-10-13(15)8-5-9-13/h3-4,6-7,14-15H,2,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMDMGHCGTIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



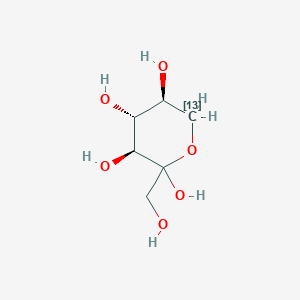
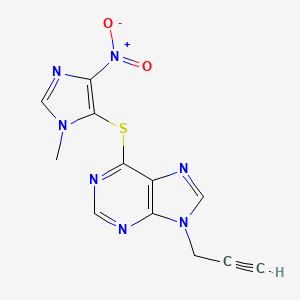
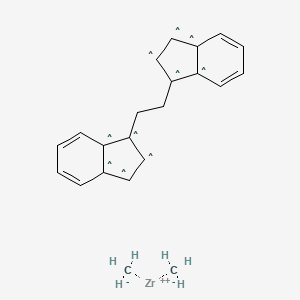
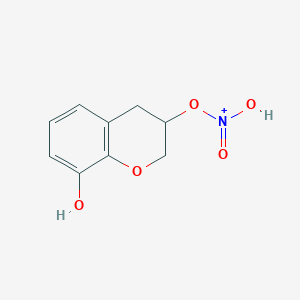
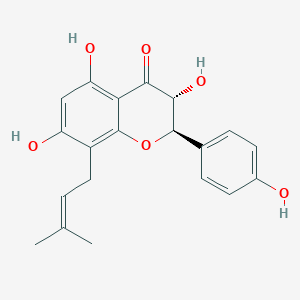

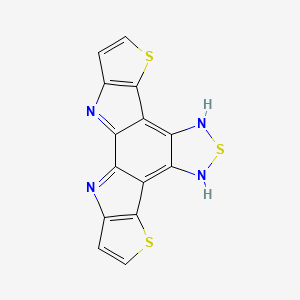
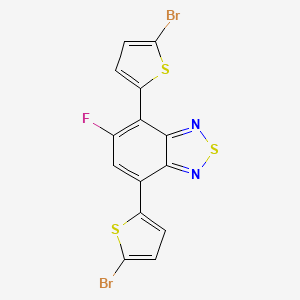
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)
